molecular formula C7H7Br2NO B195446 (2-Amino-3,5-dibromophenyl)methanol CAS No. 50739-76-9

(2-Amino-3,5-dibromophenyl)methanol

Cat. No. B195446
CAS RN: 50739-76-9
M. Wt: 280.94 g/mol
InChI Key: GHUMSGGCKVMYGH-UHFFFAOYSA-N
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Description

“(2-Amino-3,5-dibromophenyl)methanol”, also known as “2-Amino-3,5-dibromobenzyl alcohol”, is a halogenated phenol derivative . It is a white to pale-yellow to yellow-brown solid . It has a wide range of applications in scientific research.


Synthesis Analysis

The compound can be synthesized from o-aminobenzoic acid methyl ester by bromination with bromine to produce 2-amino-3,5-dibromobenzoic acid methyl ester, which is then reduced with potassium borohydride .


Molecular Structure Analysis

The molecular formula of “(2-Amino-3,5-dibromophenyl)methanol” is C7H7Br2NO . The average molecular weight is 280.945 Da .


Physical And Chemical Properties Analysis

“(2-Amino-3,5-dibromophenyl)methanol” is a solid at room temperature . It has a melting point of 146-148°C . The compound is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

  • Use in Lipid Dynamics Studies : Methanol, a common solubilizing agent in studying transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. Its effect on lipid transfer and flip-flop kinetics in large unilamellar vesicles has been demonstrated, highlighting its role in bilayer compositional stability crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

  • In Synthesis of Multi-Substituted Arenes : (2-Amino-3,5-dibromophenyl)methanol derivatives are synthesized via palladium-catalyzed iterative C-H halogenation reactions. This method offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional approaches (Sun et al., 2014).

  • In Photophysical Property Studies : The compound has been used in synthesizing 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, with studies focusing on their absorption and fluorescence properties. This research is significant in understanding the photophysical behaviors of such compounds (Khoza et al., 2012).

  • As a Fluorescence Derivatization Reagent : It finds application as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, offering a method for selective and sensitive detection of these compounds (Nohta et al., 1994).

  • In Asymmetric Addition Reactions : The compound is involved in the asymmetric addition of thiophenylboronic acid to aldehydes, using Schiff-base amino alcohols as catalysts. This process is significant for synthesizing optically active thiophenyl methanols (Liu et al., 2009).

  • For Synthesis in Organic Chemistry : It is used in the synthesis of novel pyridine derivatives, showcasing its utility in creating complex organic molecules (Feng, 2011).

  • In Catalysis Research : The compound is part of studies on catalysts for Huisgen 1,3-dipolar cycloadditions, specifically in the synthesis of tris(triazolyl)methanol-Cu(I) structures, which are highly active catalysts under various conditions (Ozcubukcu et al., 2009).

  • In N-Methylation of Aromatic Primary Amines : It is used in the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, offering a synthetically and environmentally attractive method (Li et al., 2012).

Safety And Hazards

The compound is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Relevant Papers There are several peer-reviewed papers and technical documents related to “(2-Amino-3,5-dibromophenyl)methanol” available for further reading .

properties

IUPAC Name

(2-amino-3,5-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUMSGGCKVMYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612343
Record name (2-Amino-3,5-dibromophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3,5-dibromophenyl)methanol

CAS RN

50739-76-9
Record name 2-Amino-3,5-dibromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50739-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-3,5-dibromophenyl)methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Amino-3,5-dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2-amino-3,5-dibromo
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-AMINO-3,5-DIBROMOPHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOB7W7C9SW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VRR Thummala, MR Ivaturi, SR Nittala - Scientia pharmaceutica, 2014 - mdpi.com
This study details the isolation, identification, and characterization of ambroxol’s unknown impurity. One unknown impurity of ambroxol was formed in the formulated drug under stress …
Number of citations: 13 www.mdpi.com
S Das, D Maiti, S De Sarkar - The Journal of Organic Chemistry, 2018 - ACS Publications
This study reports a nickel-catalyzed sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols by a sequential dehydrogenation and condensation process that …
Number of citations: 110 pubs.acs.org
AM Pandey, NK Digrawal, N Mohanta… - The Journal of …, 2021 - ACS Publications
A base-free and acceptorless Ru-catalyzed dehydrogenative approach has been developed for the synthesis of N-heterocycles by using 1,3-dicarbonyls and amino alcohols through a …
Number of citations: 10 pubs.acs.org

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